1-Methylcytosine is classified as a nucleobase, specifically a derivative of cytosine, one of the four primary bases found in DNA and RNA. It is synthesized naturally in organisms through methylation processes, primarily involving the enzyme DNA methyltransferase. The presence of 1-methylcytosine in DNA can influence gene expression and is associated with epigenetic modifications that affect cellular functions.
The synthesis of 1-methylcytosine can be achieved through several methods, including chemical synthesis and enzymatic methylation.
One common method involves the reaction of cytosine with methylating agents such as dimethyl sulfate or methyl iodide. For example, a typical synthetic route might include:
In one study, 1-methylcytosine was synthesized by reacting it with silver nitrate under light protection, followed by characterization using techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .
Alternatively, enzymatic pathways can be utilized where specific methyltransferases catalyze the transfer of a methyl group from S-adenosylmethionine to cytosine residues in DNA.
The molecular structure of 1-methylcytosine consists of a pyrimidine ring with an amine group at the 4-position and a carbonyl group at the 2-position. The addition of the methyl group at the 1-position alters its electronic properties and hydrogen bonding capabilities compared to unmodified cytosine.
X-ray crystallography studies have provided insights into its conformation and interactions with metal complexes, revealing significant structural details relevant to its biological function .
1-Methylcytosine participates in various chemical reactions, particularly those involving coordination with metal ions.
It has been shown to form complexes with transition metals such as platinum and gold. For instance:
These reactions often involve deprotonation at specific nitrogen atoms within the nucleobase, facilitating coordination to metal ions.
The mechanism by which 1-methylcytosine exerts its biological effects primarily revolves around its role in DNA methylation.
1-Methylcytosine is involved in:
Research has demonstrated that changes in the levels of 1-methylcytosine can significantly alter gene expression profiles, contributing to various cellular responses .
1-Methylcytosine exhibits distinct physical and chemical properties:
These properties are crucial for its functionality within biological systems and when used in synthetic applications.
The applications of 1-methylcytosine span various fields:
1-Methylcytosine (4-amino-1-methylpyrimidin-2(1H)-one) is a modified pyrimidine nucleobase where a methyl group substitutes the hydrogen atom at the nitrogen atom (N1) position of the cytosine ring. Its molecular formula is C₅H₇N₃O, with a molecular weight of 125.13 g/mol. The IUPAC name is 4-amino-1-methylpyrimidin-2(1H)-one, and its canonical SMILES representation is CN1C=CC(=NC1=O)N
[3] [5] [9]. X-ray crystallography studies confirm a planar pyrimidine ring structure, with bond lengths and angles consistent with aromatic character. The methyl group at N1 disrupts the lactam-lactim tautomerism observed in unmodified cytosine, locking the molecule in the amino-keto tautomeric form [3] [5]. This configuration distinguishes it from isomers like 3-methylcytosine or 5-methylcytosine, where methylation occurs at different atomic positions.
Table 1: Atomic Coordinates and Bonding in 1-Methylcytosine
Atom | Bond Type | Bond Length (Å) | Angle (°) |
---|---|---|---|
N1–C2 | Single | 1.37 | – |
C2–O | Double | 1.23 | – |
N1–CH₃ | Single | 1.45 | – |
C4–N4 | Amino | 1.34 | 120° |
Ring | Planar | – | 180° |
1-Methylcytosine is a white to off-white solid at room temperature. It exhibits moderate solubility in dimethyl sulfoxide (DMSO; ~10 mg/mL or 79.92 mM) but is poorly soluble in water and most organic solvents [7] [9]. The compound demonstrates stability under ambient storage conditions (4°C, protected from light), but prolonged exposure to heat, light, or acidic/basic environments may degrade its structure. Its melting point exceeds 250°C, consistent with crystalline stability observed in X-ray analyses [3].
Reactivity is governed by three functional sites:
1-Methylcytosine differs functionally and structurally from endogenous cytosine modifications:
Table 2: Comparison of Key Cytosine Modifications
Property | 1-Methylcytosine | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) |
---|---|---|---|
Methylation Site | N1 position | C5 position | C5 position |
Biological Role | Synthetic systems | Gene repression | Active demethylation |
Hydrogen Bonding | Altered specificity | Standard Watson-Crick | Standard Watson-Crick |
Prevalence | Laboratory-synthesized | Mammalian epigenome | Embryonic/neural tissues |
In canonical DNA, cytosine forms three hydrogen bonds with guanine (Watson-Crick pairing). 1-Methylcytosine’s N1-methyl group sterically blocks hydrogen bonding at N3 and reorients its donor/acceptor profile. Computational models predict two primary non-Watson-Crick configurations:
Table 3: Hydrogen Bonding Parameters in Synthetic Base Pairs
Base Pair | H-Bonds | Distance (Å) | Energy (kcal/mol) |
---|---|---|---|
1mC:Isoguanine | 2 | 2.85–2.92 | -18.5 |
1mC:Adenine (wobble) | 1 | 3.10 | -10.4 |
This altered pairing is exploited in hachimoji DNA, an eight-nucleotide synthetic system where 1-methylcytosine pairs exclusively with isoguanine. The system expands the genetic alphabet for biotechnological applications, demonstrating orthogonal base-pairing fidelity under enzymatic replication [3] [9]. Nuclear magnetic resonance (NMR) studies confirm that 1-methylcytosine maintains base stacking in duplex contexts despite its non-canonical geometry [10].
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